molecular formula C10H17NO2 B154264 Ethyl 2-cyano-3-ethylpentanoate CAS No. 28456-66-8

Ethyl 2-cyano-3-ethylpentanoate

Cat. No. B154264
CAS RN: 28456-66-8
M. Wt: 183.25 g/mol
InChI Key: PMGOTRBPIFDHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-cyano-3-ethylpentanoate can be achieved through a multi-step reaction pathway starting from readily available starting materials. The starting materials include Ethyl acetoacetate, Ethyl bromoacetate, Sodium ethoxide, Sodium cyanide, and 1-Bromo-3-ethylpentane. The reaction involves several steps, including the formation of the sodium enolate intermediate, the beta-keto ester intermediate, the cyanoester intermediate, and finally, the Ethyl 2-cyano-3-ethylpentanoate.


Molecular Structure Analysis

Ethyl 2-cyano-3-ethylpentanoate has a molecular formula of C10H17NO2 . It contains a total of 29 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-ethylpentanoate is mainly related to its role as a reagent in organic synthesis. It acts as an electron-withdrawing group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. It also acts as a nucleophile, allowing the formation of new compounds through substitution or addition reactions.

Safety and Hazards

While specific safety data for Ethyl 2-cyano-3-ethylpentanoate is not available, it is known to be a highly flammable liquid. As with all chemicals, it should be handled with care, using appropriate safety measures including the use of protective clothing and eye protection, and ensuring good ventilation .

properties

IUPAC Name

ethyl 2-cyano-3-ethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGOTRBPIFDHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031156
Record name Ethyl 2-cyano-3-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-ethylpentanoate

CAS RN

28456-66-8
Record name Ethyl 2-cyano-3-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.